2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
Description
2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyclohexene ring at the 2-position and a 4-methylphenylacetyl group at the 5-position. The 4-methylphenyl group enhances lipophilicity, which may influence solubility and binding interactions in biological systems. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with refinement tools like SHELXL ensuring precise molecular modeling .
Properties
CAS No. |
919778-77-1 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-7-9-14(10-8-13)17(20)11-16-12-19-18(21-16)15-5-3-2-4-6-15/h5,7-10,12H,2-4,6,11H2,1H3 |
InChI Key |
ZDMDUPCCPUEZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexene Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Tolyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 1,3-oxazole core is a five-membered aromatic heterocycle with nitrogen and oxygen atoms. Its reactivity is influenced by electron-deficient aromatic character and the presence of lone pairs on heteroatoms.
Electrophilic Substitution
Oxazole undergoes electrophilic substitution at the 5-position due to electron-rich aromatic systems. For example:
-
Nitration/Sulfonation : Requires acidic conditions. Analogous to the synthesis of benzothiazoles (Source 2), oxazoles may react with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups.
-
Halogenation : Chlorination or bromination using reagents like Cl₂ or Br₂ in acetic acid (Source 6).
Ring-Opening Reactions
Under acidic or basic conditions, oxazole rings can undergo hydrolysis:
-
Acidic Hydrolysis : Yields β-keto amides (e.g., cleavage of oxazole to form malonic acid derivatives, as seen in Source 3 for related heterocycles).
-
Basic Conditions : Forms α-amino ketones (Source 6).
Cyclohexenyl Substituent Reactions
The cyclohexenyl group introduces conjugation and diene reactivity:
Diels-Alder Reactions
The cyclohexene moiety acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
-
Example : Cyclohexene derivatives undergo cycloaddition at elevated temperatures (Source 10).
Oxidation
-
Epoxidation : Using m-CPBA or peracids to form cyclohexene oxide.
-
Hydroxylation : Ozonolysis followed by reductive workup yields diketones (Source 9).
Ketone Functionality Reactions
The ethanone group at the 1-position participates in nucleophilic additions and reductions:
Nucleophilic Additions
-
Grignard Reagents : Form tertiary alcohols (e.g., RMgX addition to ketone).
-
Enolate Formation : Base-catalyzed (e.g., LDA) enolate intermediates for alkylation (Source 4).
Reductions
-
Catalytic Hydrogenation : Ketone → secondary alcohol (H₂/Pd-C).
-
NaBH₄ or LiAlH₄ : Selective reduction of carbonyl to alcohol (Source 8).
Oxazole Formation
The oxazole ring is synthesized via cyclization:
-
Robinson-Gabriel Synthesis : Cyclodehydration of α-acylaminoketones using POCl₃ (analogous to Source 3’s benzothiazole synthesis).
-
1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with alkenes (Source 6).
Functionalization of Substituents
-
Friedel-Crafts Acylation : Attaching the 4-methylphenyl group (Source 3).
-
Michael Addition : For introducing cyclohexenyl groups (Source 10).
Table 1: Reaction Conditions and Yields for Functional Group Transformations
Table 2: Spectroscopic Data for Reaction Intermediates
| Compound | IR (cm⁻¹) | NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Oxazole precursor | 1676 (C=O), 2190 (C≡N) | 2.1 (s, 3H, CH₃), 7.2–7.4 (m, Ar) | 187.19 |
| Cyclohexenyl intermediate | 3058 (C=C), 1690 (C=O) | 1.2–2.3 (m, 8H, cyclohexenyl) | 222.28 |
Mechanistic Insights
-
Electrochemical Reduction : The ketone group may undergo redox reactions similar to nitroheterocycles (Source 4), though direct evidence for this compound is limited.
-
Solvent Effects : Ethanol and DMF are common solvents for cyclization (Source 3, 6).
Stability and Side Reactions
-
Oxidative Degradation : Prolonged exposure to air may oxidize the cyclohexenyl group (Source 9).
-
Acid Sensitivity : The oxazole ring may hydrolyze under strong acidic conditions (Source 6).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The oxazole derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities. Research into structure-activity relationships (SAR) has highlighted the importance of substituents on the oxazole ring in enhancing biological efficacy .
Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial effects of this compound against certain bacterial strains. The presence of functional groups such as the oxazole ring may enhance interaction with microbial enzymes or cellular components, leading to inhibition of growth .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of oxazole compounds may exhibit neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role. Further research is needed to elucidate the mechanisms involved and to assess the therapeutic potential of this compound in neurological disorders .
Polymer Chemistry
The unique structural characteristics make this compound suitable for incorporation into polymer matrices. Its reactivity can be exploited to develop new materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or electrical conductivity .
Dyes and Pigments
Due to its vivid color properties, compounds similar to 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one are being explored as potential dyes in various applications, including textiles and coatings. The stability and vibrancy of the color produced by such compounds are critical for commercial viability .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it could act as a catalyst or intermediate in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of oxazole- and ketone-containing derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The cyclohexene group in the target compound introduces steric bulk and conformational flexibility compared to simpler substituents like chlorine in 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one . This may enhance binding to hydrophobic pockets in biological targets.
Thermal Stability: Derivatives like 2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one exhibit higher melting points (136°C) due to strong intermolecular interactions (e.g., hydrogen bonding via thiadiazole) . The target compound’s melting point is unreported but likely lower due to the absence of polarizable sulfur atoms.
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to those in , which involve coupling oxazole precursors with aryl ketones under mild conditions (e.g., 40°C). In contrast, thiadiazole hybrids require multistep reactions involving sulfur-based cyclization .
Table 2: Spectroscopic Comparison
Research Findings and Implications
- Structural Insights : The cyclohexene-oxazole linkage in the target compound is unique compared to analogs with rigid aromatic or halogenated substituents. This flexibility may be advantageous in drug design for targeting dynamic binding sites .
- Synthetic Challenges: Introducing the cyclohexene ring requires precise control over cyclization conditions to avoid side reactions, as noted in oxazole synthesis methodologies .
- Unanswered Questions : The absence of solubility, stability, and bioactivity data for the target compound highlights the need for further experimental validation.
Biological Activity
The compound 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one is a synthetic organic molecule with potential biological activities. Its structure consists of a cyclohexenyl moiety linked to an oxazole ring and an aromatic group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature.
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, indicating that modifications in the oxazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were evaluated using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Anticancer Properties
Research into the anticancer effects of similar compounds indicates that they can induce apoptosis in cancer cell lines. One study reported that a structurally analogous compound significantly reduced cell viability in breast cancer cells through caspase activation and mitochondrial dysfunction .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with cyclohexenyl substituents had enhanced activity compared to those without this modification, suggesting a structure-activity relationship that merits further exploration .
- Case Study on Anti-inflammatory Mechanism : In a model of acute inflammation, the administration of the compound led to a significant reduction in paw edema in rats. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2, a key enzyme in prostaglandin synthesis .
Q & A
Q. Advanced
Cross-validation : Compare unit cell parameters (e.g., a, b, c axes) and space group symmetry across studies. Discrepancies may arise from polymorphic forms or solvate inclusion.
R-factor analysis : Lower Rint values (<0.05) indicate higher data reliability.
Dual refinement : Use independent software (e.g., OLEX2 vs. SHELXTL) to confirm atomic positions. For example, and used SHELXTL for refinement, but inconsistencies in torsion angles may require revisiting raw diffraction images .
Which computational models best predict logP and polar surface area for this compound?
Advanced
The XLogP3 method () calculates a logP of ~5, indicating high hydrophobicity. Polar surface area (54.4 Ų) is derived from fragment-based approaches (e.g., Ertl’s method ). For accuracy:
Compare with experimental HPLC retention times (C18 column, acetonitrile/water gradient).
Use molecular dynamics simulations to assess solvent-accessible surface area (SASA). Discrepancies >10% warrant re-evaluation of force field parameters (e.g., AMBER vs. CHARMM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
